4-Acetamidobenzyl alcohol
Overview
Description
4-Acetamidobenzyl alcohol is a chemical compound that serves as a key intermediate in various synthetic processes in medicinal and organic chemistry. It is characterized by the presence of an acetamido group attached to a benzyl alcohol moiety. This structure is versatile and can be functionalized to produce a wide range of derivatives with potential applications in drug development and materials science.
Synthesis Analysis
The synthesis of compounds related to this compound often involves reductive cyclization or other catalytic methods. For instance, a method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides has been developed, which includes a reductive cyclization step using iron-ammonium chloride in ethanol–water . This demonstrates the utility of this compound derivatives in the synthesis of complex heterocyclic compounds that are valuable in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound derivatives can be quite complex, as seen in the synthesis of lanthanide coordination polymers. These polymers are formed from reactions involving 4-acetamidobenzoic acid and exhibit one-dimensional chains that are bridged by four aba anions (4-acetamidobenzoate). The structure is further stabilized by a three-dimensional supramolecular network formed through hydrogen bonding .
Chemical Reactions Analysis
This compound and its derivatives participate in various chemical reactions. One notable reaction is the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by 4-acetamido-TEMPO (ACT). This method is particularly useful for converting benzylic and other types of substrates to carboxylic acids under mild conditions, which preserves the stereochemistry adjacent to the oxidation site .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their functional groups and molecular structure. For example, the lanthanide coordination polymers with 4-acetamidobenzoate exhibit photoluminescence, which is a physical property that can be exploited in materials science for the development of luminescent materials . The electrochemical properties of these compounds, as demonstrated by the oxidation reactions catalyzed by ACT, are also significant, as they allow for the transformation of primary alcohols and aldehydes into carboxylic acids .
Scientific Research Applications
Electrocatalytic Oxidation Applications
4-Acetamidobenzyl alcohol is involved in the electrocatalytic oxidation of primary alcohols and aldehydes to carboxylic acids. A study demonstrated that this process successfully converts a range of substrates, including benzylic, aliphatic, and heterocyclic compounds, to their corresponding carboxylic acids in aqueous solutions at room temperature. The process retains stereochemistry adjacent to the oxidation site, making it a significant method for synthesizing specific precursors like levetiracetam, used in epilepsy treatment (Rafiee et al., 2018).
Photocatalytic Oxidation Applications
The compound also plays a role in the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under an oxygen atmosphere. This reaction, facilitated by visible light irradiation, shows high conversion and selectivity. The process is attributed to a characteristic surface complex formed by adsorbing benzyl alcoholic compounds on the TiO2 surface, indicating a potential for selective photocatalytic oxidation in various chemical synthesis applications (Higashimoto et al., 2009).
Catabolism in Microorganisms
This compound is also involved in the catabolism of related compounds like 4-cresol in microorganisms like Corynebacterium glutamicum. The catabolic process involves oxidation steps leading to products like 4-hydroxybenzyl alcohol and employs a genetic cluster specific to this metabolic pathway. This insight could be useful for understanding microbial degradation processes and developing biotechnological applications for environmental detoxification or industrial bioprocessing (Li et al., 2014).
Mechanism of Action
Target of Action
4-Acetamidobenzyl alcohol is a chemical compound used as a reagent in organic synthesis and also as a chemical intermediate It’s known that it can cause irritation to the skin, eyes, and respiratory system .
Mode of Action
It has been shown to catalyze the oxidation of primary alcohols in the presence of hydrogen peroxide, yielding an acetaldehyde and a ketone . This suggests that it may interact with its targets through oxidation reactions.
Result of Action
It’s also known to cause irritation to the skin, eyes, and respiratory system .
properties
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-5,11H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYORFKUJZEQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167655 | |
Record name | 4-Acetaminobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16375-88-5 | |
Record name | 4-Acetaminobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetaminobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(hydroxymethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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